molecular formula C20H23N3O2 B2564528 N-((5-cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide CAS No. 2034208-06-3

N-((5-cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide

Cat. No.: B2564528
CAS No.: 2034208-06-3
M. Wt: 337.423
InChI Key: FADGDNTZGHNKOK-UHFFFAOYSA-N
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Description

N-((5-Cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide is a chemical research compound featuring a benzamide core scaffold substituted with a morpholine ring and a (5-cyclopropylpyridin-3-yl)methyl moiety. This specific molecular architecture, incorporating nitrogen-containing heterocycles like morpholine, is frequently explored in medicinal chemistry and drug discovery research for its potential to interact with various biological targets . The morpholine group is a common pharmacophore known to influence key properties such as solubility, metabolic stability, and target binding affinity . Similarly, the benzamide functional group is a privileged structure in the development of bioactive molecules, including potential antipsychotics and other therapeutic agents . As a research tool, this compound is of significant interest for investigating protein kinase inhibition pathways, given that structurally related benzamide compounds have been identified as potent inhibitors of kinases like p38α MAP kinase for inflammatory diseases . It may also serve as a valuable intermediate in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe cellular signaling mechanisms or as a building block in the development of novel chemical entities. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-20(22-13-15-11-18(14-21-12-15)16-1-2-16)17-3-5-19(6-4-17)23-7-9-25-10-8-23/h3-6,11-12,14,16H,1-2,7-10,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADGDNTZGHNKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the 5-cyclopropylpyridine intermediate. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Attachment of the Morpholine Ring: The next step involves the introduction of the morpholine ring to the pyridine intermediate. This can be accomplished through a nucleophilic substitution reaction using morpholine and a suitable leaving group.

    Formation of the Benzamide Moiety: The final step involves the coupling of the morpholine-pyridine intermediate with a benzoyl chloride derivative to form the benzamide moiety. This step typically requires the use of a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((5-cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or morpholine rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzamide or morpholine derivatives.

Scientific Research Applications

N-((5-cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide has a wide range of applications in scientific research, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Research: It is used in studies investigating the mechanisms of action of various biological pathways and targets.

    Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of related molecules.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((5-cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole Derivatives ()


Benzimidazole derivatives such as N-[(1H-benzimidazol-2-yl) methyl]-4-methoxyaniline (B1) and N-{4-[(1H-benzimidazol-2-yl) methoxy] phenyl} acetamide (B8) share a benzamide-like scaffold but replace the pyridine-morpholine system with benzimidazole rings. Key differences include:

  • Core Structure : Benzimidazoles feature a fused benzene-imidazole ring, whereas the target compound utilizes a pyridine-morpholine-benzamide framework.
  • Substituents : B1 and B8 incorporate methoxy and acetamide groups, contrasting with the morpholine and cyclopropylpyridine moieties in the target compound.
  • Potential Applications: Benzimidazoles are often explored for antimicrobial or anticancer activity, while morpholine-containing analogs (e.g., 3h) are linked to kinase inhibition .

Pyrimidine-Pyridine Derivatives ()

The compound N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-morpholinobenzamide (3h) shares the 4-morpholinobenzamide group but replaces the cyclopropylpyridine with a pyrimidine-pyridine scaffold. Key distinctions:

  • Heterocyclic Linkage: 3h uses a pyrimidine-pyridine-amino linkage, whereas the target compound employs a cyclopropylpyridine-methyl bridge.
  • Physicochemical Data : 3h has a molecular weight of 465.2 g/mol (MS: m/z 465.2 [M+H]⁺), with distinct NMR shifts (e.g., δ 9.25 ppm for aromatic protons) .

Pyrazolo-Pyridine Derivatives ()

N-(5-((3-Fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-morpholinobenzamide (10f) incorporates a pyrazolo-pyridine core with a sulfonyl group. Comparisons include:

  • Core Heterocycle : The pyrazolo-pyridine in 10f contrasts with the pyridine in the target compound.
  • Substituents : 10f includes a 3-fluorophenylsulfonyl group, which may enhance solubility or target affinity compared to the cyclopropyl group.

Chromen Derivatives ()

Chromen-based compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide feature a chromen-oxo core with sulfonamide or benzamide groups. Key contrasts:

  • Structural Complexity : The chromen ring system introduces rigidity and planar geometry absent in the target compound.
  • Molecular Weight : At 589.1 g/mol (MS: m/z 589.1 [M+H]⁺), this derivative is significantly heavier than the target compound (estimated ~380–400 g/mol) .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Yield Notable Data
Target Compound Pyridine-Benzamide Cyclopropyl, Morpholine ~380–400 (estimated) N/A N/A
3h (Pyrimidine-Pyridine) Pyrimidine-Pyridine Morpholine, Pyridin-3-yl 465.2 Not reported 1H NMR δ 9.25 (s, 1H)
10f (Pyrazolo-Pyridine) Pyrazolo-Pyridine 3-Fluorophenylsulfonyl, Morpholine Not reported 27% White solid, flash chromatography
Chromen Derivative Chromen-Oxo Fluorophenyl, Benzamide 589.1 28% MP: 175–178°C

Discussion

The target compound’s unique cyclopropylpyridine-morpholine architecture distinguishes it from benzimidazoles, pyrimidines, and chromen derivatives. The morpholine group, common in analogs like 3h and 10f, likely enhances solubility and target engagement, while the cyclopropyl group may confer metabolic stability. Synthetic methodologies such as Buchwald coupling (used for 3h) and flash chromatography (for 10f) highlight feasible routes for its preparation. Further studies on crystallography (e.g., using SHELX or WinGX ) could elucidate its 3D structure and binding interactions.

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